N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

Catalog No.
S3954212
CAS No.
509113-99-9
M.F
C13H7BrCl3NO
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

CAS Number

509113-99-9

Product Name

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide

Molecular Formula

C13H7BrCl3NO

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C13H7BrCl3NO/c14-10-6-8(2-4-11(10)16)18-13(19)9-3-1-7(15)5-12(9)17/h1-6H,(H,18,19)

InChI Key

KQOOPWLUGPAKEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl

The exact mass of the compound N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide is 376.87766 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide is a substituted N-arylbenzamide specifically investigated for its potent antibacterial properties. This compound class functions by inhibiting essential bacterial two-component signal transduction systems, with a primary target being the WalK (also known as YycG) histidine kinase. [1] WalK is a validated and critical component for maintaining cell wall homeostasis and viability in a range of Gram-positive bacteria, including pathogenic species like *Staphylococcus aureus*. The specific halogenation pattern of this molecule is a key determinant of its biological activity, distinguishing it from other structurally related benzamides. [1]

Procurement of close analogs or simpler forms of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide for antibacterial research is inadvisable due to the demonstrated sensitivity of its target, the WalK histidine kinase, to specific molecular structures. Structure-activity relationship (SAR) data reveals that seemingly minor alterations to the halogenation pattern on either phenyl ring can lead to a significant loss of antibacterial potency. [1] For example, replacing the 3-bromo substituent with a chloro group, or removing it entirely, results in a quantifiable reduction in activity against key Gram-positive pathogens. This makes analogs unreliable for studies requiring consistent and potent inhibition of the WalK pathway, where this specific compound provides a well-defined level of activity. [1]

Superior Potency Against S. aureus Compared to its Direct Dichloro-Analog

In direct comparative assays against *Staphylococcus aureus* (ATCC 29213), N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide (Example 1-105) demonstrates a 4-fold greater potency than its closest structural analog where the 3-bromo group is replaced by a chloro group (Example 1-61). [1] The target compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, while the 3,4-dichloro analog was significantly less active with an MIC of 8 µg/mL. [1]

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2 µg/mL
Comparator Or BaselineN-(3,4-dichlorophenyl)-2,4-dichlorobenzamide (analog with 3-Cl instead of 3-Br): 8 µg/mL
Quantified Difference4-fold higher potency
ConditionsIn vitro activity against S. aureus (ATCC 29213)

For antibacterial screening and mechanism-of-action studies, this 4-fold increase in potency provides a stronger and more reliable inhibitory effect, reducing ambiguity and improving data quality.

Criticality of the 3-Bromo Substituent for Antibacterial Activity

The essential role of the 3-bromo substituent is highlighted when comparing the target compound to an analog lacking any substitution at the 3-position. N-(4-chlorophenyl)-2,4-dichlorobenzamide (Example 1-1) is effectively inactive against *S. aureus* ATCC 29213, with a MIC value greater than 64 µg/mL. [1] This contrasts sharply with the 2 µg/mL MIC of the target compound, N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide. [1]

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2 µg/mL
Comparator Or BaselineN-(4-chlorophenyl)-2,4-dichlorobenzamide (analog without 3-position substituent): >64 µg/mL
Quantified Difference>32-fold higher potency
ConditionsIn vitro activity against S. aureus (ATCC 29213)

This demonstrates that the 3-bromo group is not an interchangeable halogen but a critical feature for potent activity, making substitution with simpler analogs unsuitable for achieving the desired biological effect.

Requirement of Dichloro-Benzamide Moiety for Target Engagement

The 2,4-dichloro substitution on the benzamide ring is indispensable for the compound's antibacterial function. An analog retaining the N-(3-bromo-4-chlorophenyl) group but lacking these two chlorines (Example 2-11, N-(3-bromo-4-chlorophenyl)benzamide) shows no significant activity against *S. aureus*, with an MIC greater than 64 µg/mL. [1] This confirms that both halogenated ring systems are required for potent inhibition.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data2 µg/mL
Comparator Or BaselineN-(3-bromo-4-chlorophenyl)benzamide (lacks 2,4-dichloro substitution): >64 µg/mL
Quantified Difference>32-fold higher potency
ConditionsIn vitro activity against S. aureus (ATCC 29213)

Procuring a simpler benzamide lacking the 2,4-dichloro pattern would result in a complete loss of the intended biological activity, making it an unsuitable and cost-ineffective substitute for WalK inhibition studies.

Lead Compound for S. aureus WalK Pathway Inhibition Studies

As a potent and structurally defined inhibitor, this compound is the appropriate choice for investigating the downstream effects of WalK inhibition on cell wall metabolism, cell division, and biofilm formation in *Staphylococcus aureus* and other susceptible Gram-positive bacteria. [1]

Reference Standard in Structure-Activity Relationship (SAR) Studies

Given its superior potency compared to closely related analogs, this molecule serves as a critical reference compound for researchers developing novel benzamide-based antibacterials. Its activity level provides a benchmark for quantifying the impact of new structural modifications. [1]

Tool for Probing Synergistic Effects with Beta-Lactam Antibiotics

Because the WalK pathway is integral to cell wall homeostasis, this compound is a suitable tool for exploring potential synergistic effects when combined with beta-lactam antibiotics or other agents that target the bacterial cell envelope, potentially revealing strategies to overcome resistance. [1]

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

376.87766 g/mol

Monoisotopic Mass

376.87766 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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